![molecular formula C12H14BrN3OS B2984268 5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine CAS No. 2379977-35-0](/img/structure/B2984268.png)
5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxypyridine is a light yellow liquid . It is used as a ligand for central nicotinic acetylcholine receptor . It is also used in a novel synthetic approach to anti-HIV active integrase inhibitors .
Synthesis Analysis
5-Bromo-2-methoxypyridine can be synthesized from 2,5-Dibromopyridine and Methanol .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-methoxypyridine is C6H6BrNO . Its molecular weight is 188.02 .Physical And Chemical Properties Analysis
5-Bromo-2-methoxypyridine has a boiling point of 80 °C/12 mmHg (lit.) and a density of 1.453 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.555 (lit.) .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3OS/c1-8-3-4-11(18-8)10(17-2)7-16-12-14-5-9(13)6-15-12/h3-6,10H,7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCKMGYMBRUFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC2=NC=C(C=N2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984186.png)

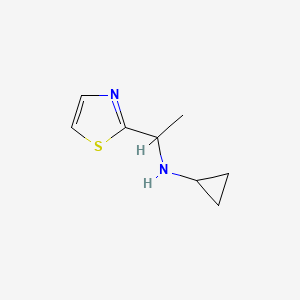
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)
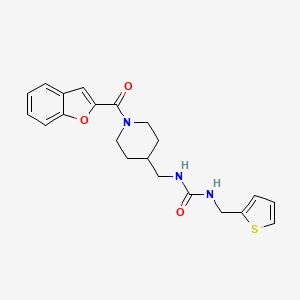
![4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2984192.png)
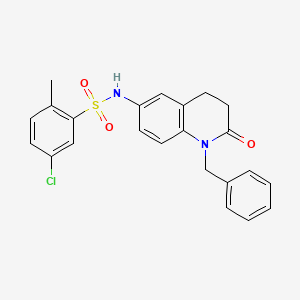
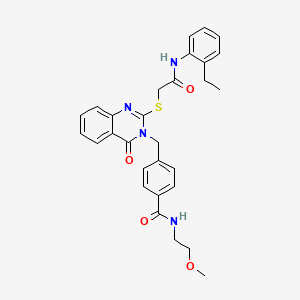
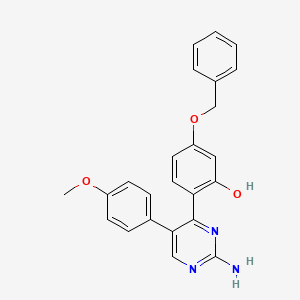

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate](/img/structure/B2984203.png)

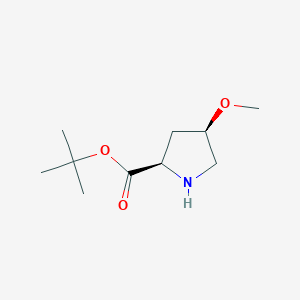
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2984208.png)